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Octyl valerate

Food regulatory compliance Flavor ingredient procurement GRAS determination

Octyl valerate (octyl pentanoate; CAS 5451-85-4) is a straight-chain fatty alcohol ester (C₁₃H₂₆O₂; MW 214.34 g/mol) formed by esterification of n-octanol with valeric acid (pentanoic acid). It belongs to the valerate ester subfamily within the broader fatty acid ester class.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 5451-85-4
Cat. No. B1618325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl valerate
CAS5451-85-4
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CCCC
InChIInChI=1S/C13H26O2/c1-3-5-7-8-9-10-12-15-13(14)11-6-4-2/h3-12H2,1-2H3
InChIKeyOUYCCOBIJYUMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Valerate (CAS 5451-85-4) Procurement Guide: Physicochemical Identity and Comparator Landscape


Octyl valerate (octyl pentanoate; CAS 5451-85-4) is a straight-chain fatty alcohol ester (C₁₃H₂₆O₂; MW 214.34 g/mol) formed by esterification of n-octanol with valeric acid (pentanoic acid) [1]. It belongs to the valerate ester subfamily within the broader fatty acid ester class. The compound presents as a colorless clear liquid with a boiling point of 261.6 °C, melting point of −42.3 °C, density of 0.8627 g/cm³ at 20 °C, and flash point of 109.6 °C [1][2]. Its vapor pressure is estimated at 0.014 mmHg at 25 °C and its logP (o/w) at 5.37, yielding a water solubility of approximately 1.13 mg/L at 25 °C [2]. Commercially, the standard assay specification is 98.00–100.00% [2]. Octyl valerate is listed under EINECS 226-687-9 and is REACH pre-registered [3]. The compound has been detected as a trace constituent in the essential oil of Heracleum dissectum and in the volatile organic compound profile of Capsicum chinense (habanero pepper) [4][5]. Unlike its branched isomer octyl isovalerate (FEMA 2814), octyl valerate does not hold an independent FEMA GRAS number and is not listed in the Food Chemicals Codex, a critical differentiator for food-grade procurement [2].

Why Octyl Valerate Cannot Be Interchanged with Other Valerate Esters: The Evidence for Selection Specificity


Valerate esters constitute a homologous series in which variations in the alcohol chain length (e.g., ethyl vs. amyl vs. octyl) and acid-chain branching (n-valerate vs. isovalerate) produce discrete, non-interchangeable physicochemical and organoleptic profiles [1]. Octyl valerate (C₈ alcohol, straight-chain C₅ acid) occupies a specific position within this matrix that governs its volatility, hydrophobicity, and sensory character. The vapor pressure of octyl valerate (0.014 mmHg at 25 °C) is approximately 17-fold lower than that of amyl valerate (0.233 mmHg) and over 300-fold lower than ethyl valerate (4.7 mmHg), directly impacting fragrance substantivity and headspace performance in formulations [2]. Furthermore, the branched isomer octyl isovalerate—identical in molecular formula but differing in acid-chain topology—exhibits a distinct odor profile (fatty-aldehydic, apple-pineapple) compared to the straight-chain octyl valerate (fruity, apple/pear/grape/berry) and holds FEMA GRAS status (FEMA 2814) that octyl valerate lacks, making the two compounds non-substitutable in regulated food-flavor applications [3]. Even within the straight-chain octyl ester series, shifting from the C₅ valerate to the C₄ butyrate or C₆ hexanoate alters boiling point by approximately 37 °C in either direction, changing evaporation rate, enthalpy of vaporization (49.6 vs. 47.9 kJ/mol for octyl butyrate), and consequently the temporal odor-release profile . These quantifiable divergences mean that generic substitution without reformulation will produce measurable shifts in sensory impact, regulatory compliance, and product performance.

Octyl Valerate (5451-85-4) Quantitative Differentiation Evidence Against Closest Analogs


Regulatory Status: Absence of FEMA GRAS Listing vs. Octyl Isovalerate (FEMA 2814)

Octyl valerate does not hold an independent FEMA GRAS number and is not listed in the Food Chemicals Codex, whereas its branched isomer octyl isovalerate (CAS 7786-58-5) holds FEMA No. 2814 with published GRAS usage limits [1]. The regulatory disparity is not a function of molecular formula (both share C₁₃H₂₆O₂, MW 214.35) but of the FEMA Expert Panel's independent safety evaluation pathway for each chemical entity [2]. Octyl isovalerate has been evaluated by JECFA (No. 200) with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' and carries published usage levels of 0.90 mg/kg (soft drinks), 0.80–1.0 mg/kg (cold drinks), and 1.0–4.0 mg/kg (candy, baked goods) . Octyl valerate has no such codified food-use levels. For food and beverage product developers, this means octyl valerate cannot serve as a direct drop-in replacement for octyl isovalerate in formulations requiring FEMA-listed flavor ingredients, and vice versa—each compound occupies a distinct regulatory compartment.

Food regulatory compliance Flavor ingredient procurement GRAS determination

Vapor Pressure and Volatility: Quantitative Comparison Across Valerate and Octyl Ester Homologs

The vapor pressure of octyl valerate at 25 °C is 0.014 mmHg, a value that places it at an intermediate-low volatility position within the octyl ester and valerate ester families [1]. Its branched isomer octyl isovalerate exhibits a 69% higher vapor pressure (0.0236 mmHg), while the shorter acid-chain homolog octyl butyrate (C₄) has a 149% higher vapor pressure (0.0349 mmHg) . Moving to the amyl alcohol valerate ester, amyl valerate has a vapor pressure of 0.233 mmHg—16.6 times higher than octyl valerate—while ethyl valerate exhibits a vapor pressure of 4.7 mmHg, over 330 times higher [2]. This progressive reduction in vapor pressure with increasing carbon number is consistent with the expected exponential decrease in volatility across homologous ester series [3]. The practical consequence is that octyl valerate will persist substantially longer on a substrate (skin, fabric, food surface) than shorter-chain valerate esters, and moderately longer than its branched isomer, making it functionally suited to middle-to-base note applications in fragrance and extended flavor release profiles.

Fragrance substantivity Evaporation kinetics Headspace performance

Boiling Point and Enthalpy of Vaporization: Positioning Within the Octyl Ester Homologous Series

Octyl valerate has an experimentally determined boiling point of 261.6 °C at 760 mmHg, which is intermediate between octyl butyrate (C₄ acid; 224–247.7 °C) and octyl hexanoate (C₆ acid; 274.7–275 °C) [1][2]. The branched isomer octyl isovalerate boils at a lower temperature range (248.9–251 °C), approximately 11–13 °C below octyl valerate, attributable to reduced intermolecular packing efficiency of the branched acid moiety . The enthalpy of vaporization for octyl valerate is 49.6 ± 3.0 kJ/mol, compared to 47.9 ± 3.0 kJ/mol for octyl butyrate, representing an increase of 1.7 kJ/mol (+3.5%) that reflects the incremental contribution of the additional methylene group in the C₅ vs. C₄ acid chain to London dispersion forces . Octyl hexanoate continues the trend with a further increase to 51.3 ± 3.0 kJ/mol . The ∼37 °C boiling point gap between adjacent homologs (C₄→C₅→C₆) provides practical distillation separation margins, while the branched isomer's lower boiling point relative to the straight-chain ester of identical molecular weight is a class-level phenomenon consistent across fatty acid ester series.

Distillation parameters Thermal stability Intermolecular forces

Lipophilicity and Aqueous Solubility: LogP Contrast with Shorter-Chain Valerate and Octyl Ester Analogs

Octyl valerate exhibits an estimated logP (octanol/water partition coefficient) of 5.28–5.37 and an aqueous solubility of 1.13–1.39 mg/L at 25 °C [1][2]. This high lipophilicity is characteristic of a C₁₃ fatty alcohol ester with a total of 13 carbon atoms. In comparison, amyl valerate (C₁₀; pentyl pentanoate) has a logP of 3.81 and water solubility of 33.39 mg/L—approximately 25 times more water-soluble [3][4]. Octyl butyrate (C₁₂) has a logP of 3.69–4.79, lower than octyl valerate by approximately 0.5–1.6 log units, reflecting the contribution of the acid chain length to overall hydrophobicity [5]. The branched isomer octyl isovalerate has a comparable logP range (5.21–5.31) and water solubility (1.31 mg/L), which is expected given the identical molecular formula [6]. The practical implication of a logP above 5 is that octyl valerate will partition overwhelmingly into the lipid phase in emulsions, fat-containing food matrices, and lipophilic fragrance carriers, with negligible partitioning into the aqueous phase. This behavior is class-typical for C₁₃ fatty alcohol esters and is predictable from the linear relationship between logP and carbon number in homologous ester series.

Octanol-water partitioning Formulation solubility Flavor release kinetics

Odor Profile Nuance: Organoleptic Differentiation from Octyl Isovalerate and Octyl Butyrate

Odor profile analysis indicates that octyl valerate is characterized by a predominantly fruity character (90.3% fruity, 70.0% oily, 68.9% green, 55.7% fatty) with specific flavor descriptors of apple, pear, grape, and berry nuances, and an estimated medium odor impact [1]. In contrast, its branched isomer octyl isovalerate is described as having a 'strong odor reminiscent of fatty aldehyde with an apple-pineapple undertone' and 'mild warm floral rose honey apple pineapple' character [2]. Octyl butyrate, the C₄ acid homolog, is described as 'waxy, fruity, green with a sweet creamy nuance' . These organoleptic distinctions arise from differences in acid-chain branching (straight-chain valerate vs. branched isovalerate) and acid-chain length (C₄ butyrate vs. C₅ valerate), which alter the molecular shape and vibrational signatures recognized by olfactory receptors [3]. While formal sensory panel studies with statistical quantification (e.g., detection thresholds in ppb, recognition thresholds, odor activity values) for octyl valerate are not available in the peer-reviewed literature, the qualitative odor descriptors compiled across multiple fragrance and flavor databases consistently distinguish the three compounds. This differential is particularly relevant for flavorists and perfumers who select specific esters to construct precise odor and flavor profiles.

Sensory evaluation Flavor chemistry Fragrance compounding

GC Retention Index: Chromatographic Identification Marker for Quality Control

Octyl valerate has a reported Kovats retention index of 1719 on a Carbowax (polyethylene glycol) polar stationary phase [1]. This value serves as a unique, column-specific identifier that distinguishes octyl valerate from its closest chromatographic neighbors in complex volatile mixtures. The retention index positions the compound between n-alkane standards C₁₇ (RI = 1700) and C₁₈ (RI = 1800), consistent with its molecular weight of 214.34 g/mol and polarity imparted by the ester functional group [2]. In the Heracleum dissectum essential oil, octyl valerate was identified and differentiated from co-eluting compounds including octyl butyrate, iso-bornyl acetate, and various sesquiterpenes using combined GC-MS with retention index matching [3]. The Carbowax RI of 1719 provides a target reference for analytical laboratories performing GC-FID or GC-MS authentication of octyl valerate in raw material quality control, impurity profiling, and adulteration detection. While retention index databases for flavor and fragrance compounds are well-established (e.g., NIST, Adams, TGSC collections), this specific RI value enables the unambiguous chromatographic identification of octyl valerate in multi-component volatile mixtures.

Gas chromatography Quality assurance Analytical authentication

Octyl Valerate (5451-85-4) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Non-Food Fragrance Compounding: Fruity Middle-Note Construction for Personal Care Products

Octyl valerate's vapor pressure of 0.014 mmHg at 25 °C positions it as a middle-to-base note ingredient in fine fragrance and personal care formulations, providing extended substantivity relative to shorter-chain valerate esters. Its fruity odor profile (apple/pear/grape/berry nuances, 90.3% fruity character) serves as a building block for constructing complex fruit accords in body sprays, shower gels, shampoos, and deodorants, where its moderate volatility and high lipophilicity (logP 5.28–5.37) ensure retention on skin and hair through wash-off and rinse cycles [1][2]. The compound is appropriate for fragrance applications where a FEMA GRAS listing is not required, distinguishing its procurement pathway from that of the food-grade octyl isovalerate [3]. Formulators should verify the assay specification (98.00–100.00%) and ensure GC-MS identity confirmation using the Carbowax retention index (RI 1719) as an orthogonal quality marker [4].

Flavor Research and Sensory Science: Reference Standard for Valerate Ester Structure-Odor Studies

Octyl valerate serves as a valuable reference compound in sensory science studies investigating the structure-odor relationships within the valerate ester homologous series. Its straight-chain C₅ acid moiety distinguishes it from the branched C₅ isovalerate isomer, enabling controlled comparisons of how acid-chain topology (linear vs. iso-branched) affects olfactory receptor activation at constant molecular formula (C₁₃H₂₆O₂, MW 214.35) [1]. The compound's natural occurrence as a trace constituent in Heracleum dissectum essential oil and Capsicum chinense volatile profile further supports its use as an authentic standard for food chemistry research on fruit and botanical volatile composition [2]. Academic and industrial flavor laboratories procuring octyl valerate for structure-odor relationship studies should source material with documented purity (≥98%) and request a certificate of analysis including GC-FID purity and GC-MS identity confirmation.

Industrial Enzyme Development: Model Substrate for Lipase-Catalyzed Esterification Optimization

The enzymatic synthesis of octyl valerate via lipase-catalyzed esterification of valeric acid with n-octanol has been investigated as a model reaction system for flavor ester production under solvent-free conditions, with reported optimal molar ratios of octanol to free fatty acid of 2.5:1 [1]. Octyl valerate's intermediate carbon chain length (C₁₃ total) makes it a representative substrate for studying lipase selectivity toward medium-chain fatty acid (C₅) and medium-chain alcohol (C₈) substrates, bridging the gap between short-chain ester models (e.g., ethyl acetate) and long-chain wax ester synthesis [2]. Biocatalysis laboratories and industrial biotechnology groups procuring octyl valerate for enzyme engineering studies should consider that its physicochemical properties (BP 261.6 °C, high logP) necessitate specific product recovery strategies distinct from those used for more volatile short-chain esters. The compound's ready biodegradability prediction (BIOWIN: YES) is also relevant for assessing environmental compatibility in scaled-up bioprocesses [3].

Analytical Chemistry and Quality Control: GC-MS System Suitability and Retention Index Calibration

With an established Carbowax Kovats retention index of 1719, octyl valerate can function as a secondary retention index marker in GC-MS flavor and fragrance analysis, particularly for essential oil characterization where mid-range RI standards are required between C₁₇ (RI 1700) and C₁₈ (RI 1800) n-alkanes [1]. Analytical testing laboratories performing volatile compound identification in complex botanical matrices (essential oils, fruit volatiles, fermented beverages) can use octyl valerate as a system suitability check compound to verify column performance and retention time reproducibility across runs [2]. Procurement specifications for analytical-grade octyl valerate should mandate purity ≥98%, identity confirmed by both mass spectrum and retention index matching, and provision of a comprehensive certificate of analysis suitable for ISO/IEC 17025 accredited laboratory documentation.

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